An In-depth Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Tyr(3,5-Br2)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Modified Amino Acids
In the landscape of peptide-based therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids is a powerful strategy to modulate the pharmacological and structural properties of peptides. Fmoc-D-Tyr(3,5-Br2)-OH, a derivative of D-tyrosine, is a key building block in this endeavor. The presence of two bromine atoms on the aromatic ring of the tyrosine side chain introduces unique electronic and steric features, enhancing the potential for novel biological activities and improved drug-like properties.[1][2] This guide provides a comprehensive overview of the properties of Fmoc-D-Tyr(3,5-Br2)-OH and its application in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of Fmoc-D-Tyr(3,5-Br2)-OH
A thorough understanding of the physicochemical properties of Fmoc-D-Tyr(3,5-Br2)-OH is fundamental to its effective use in peptide synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₁₉Br₂NO₅ | [3] |
| Molecular Weight | 561.2 g/mol | [3] |
| CAS Number | 204693-22-1 | [1] |
| Appearance | White powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [α]D25 = -7 ± 2º (c=1 in MeOH) | [1] |
| Solubility | Soluble in organic solvents such as DMF. | [2] |
| Storage Conditions | 0-8 °C | [1] |
The Significance of the 3,5-Dibromo Modification
The introduction of bromine atoms at the 3 and 5 positions of the tyrosine ring is not a trivial alteration. This modification imparts several key characteristics to the amino acid and, consequently, to the peptides into which it is incorporated:
-
Enhanced Reactivity and Modified Electronic Properties: The electron-withdrawing nature of the bromine atoms can alter the pKa of the phenolic hydroxyl group and influence the electronic environment of the aromatic ring. This can, in turn, affect intra- and intermolecular interactions, such as hydrogen bonding and aromatic stacking.[4]
-
Steric Influence on Conformation: The bulky bromine atoms can impose conformational constraints on the peptide backbone, potentially leading to more defined secondary structures. This is a critical factor in designing peptides with specific receptor-binding properties.
-
Metabolic Stability: Halogenation can block sites of enzymatic oxidation, potentially increasing the metabolic stability and in vivo half-life of the resulting peptide.
-
Probing Molecular Interactions: The unique spectroscopic signature and altered chemical properties of dibromotyrosine can be leveraged in biophysical studies to probe protein-peptide interactions and enzyme mechanisms.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Tyr(3,5-Br2)-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for the stepwise assembly of peptides.[1][5] The Fmoc group provides temporary, base-labile protection of the α-amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support.[6]
Experimental Protocol: Coupling of Fmoc-D-Tyr(3,5-Br2)-OH
This protocol outlines a standard procedure for the coupling of Fmoc-D-Tyr(3,5-Br2)-OH onto a resin-bound peptide with a free N-terminal amine.
1. Resin Preparation:
- Swell the peptide-resin (e.g., Rink Amide or 2-chlorotrityl resin with the preceding amino acid sequence) in high-purity, amine-free N,N-dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[2][7]
- Drain the DMF.
2. Fmoc Deprotection of the Resin-Bound Peptide:
- Add a solution of 20% piperidine in DMF to the resin.[2][8]
- Agitate the mixture for 5-7 minutes at room temperature.[2]
- Drain the piperidine solution.
- Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
- Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]
3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve Fmoc-D-Tyr(3,5-Br2)-OH (2-5 equivalents relative to the resin loading) and a suitable coupling agent in a minimal amount of DMF.[7]
- Recommended Coupling Agents:
- Uronium/Aminium Salts: HATU or HCTU (1.9-4.9 equivalents) are highly efficient activators.[5][7] These are used in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4-10 equivalents).[7] The use of collidine is often recommended to minimize racemization.[2]
- Carbodiimides: DIC (3-5.5 equivalents) in the presence of an additive like HOBt or Oxyma Pure (3-5.5 equivalents) can also be used to suppress side reactions.[7]
- Add the activated Fmoc-D-Tyr(3,5-Br2)-OH solution to the washed, deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. The extended coupling time is advisable due to the potential for steric hindrance from the dibromo-substituted side chain.
- Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
4. Washing:
- Drain the coupling solution.
- Thoroughly wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
Workflow for a Single Coupling Cycle in Fmoc-SPPS
Caption: Workflow for the incorporation of Fmoc-D-Tyr(3,5-Br2)-OH in SPPS.
Potential Challenges and Mitigation Strategies
The use of sterically hindered and electronically modified amino acids like Fmoc-D-Tyr(3,5-Br2)-OH can sometimes present challenges in SPPS.
-
Incomplete Coupling: Due to the steric bulk of the dibrominated side chain, coupling reactions may be slower.
-
Mitigation: Use more powerful coupling reagents like HATU or HCTU, increase the coupling time, or perform a double coupling.[5] Elevating the reaction temperature may also be beneficial, but should be done with caution to avoid racemization.
-
-
Aggregation: Hydrophobic sequences containing bulky non-polar residues can be prone to aggregation, leading to poor reaction kinetics.
-
Mitigation: Switch to a more polar solvent like N-methylpyrrolidone (NMP), add chaotropic salts, or utilize microwave-assisted synthesis to disrupt secondary structures.[3]
-
-
Side Reactions: While the phenolic hydroxyl group is generally stable during Fmoc-SPPS, prolonged exposure to harsh conditions should be avoided. The final cleavage from the resin and deprotection of other side-chain protecting groups is typically achieved with a cocktail containing trifluoroacetic acid (TFA).
Conclusion
Fmoc-D-Tyr(3,5-Br2)-OH is a valuable and versatile building block for the synthesis of modified peptides. Its unique properties, conferred by the dibromo substitution, offer exciting possibilities for the development of novel peptide-based drugs and research tools. A thorough understanding of its characteristics and the implementation of optimized coupling protocols are key to its successful application in solid-phase peptide synthesis.
References
-
Chem-Impex. Fmoc-3,5-dibromo-D-tyrosine. [Link]
-
The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central. [Link]
-
PubChem. Fmoc-3-iodo-D-Tyr-OH. [Link]
-
Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. Request PDF. [Link]
-
Methods for Removing the Fmoc Group. Humana Press. [Link]
-
A novel tyrosine hyperoxidation enables selective peptide cleavage. PMC - NIH. [Link]
-
Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. PubMed. [Link]
-
A Novel Tyrosine Hyperoxidation Enables Selective Peptide Cleavage. PubMed. [Link]
-
Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]
-
Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes. D-Scholarship@Pitt. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. [Link]
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- 2. chem.uci.edu [chem.uci.edu]
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- 4. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
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